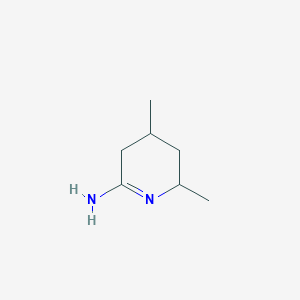
4,6-Dimethyl-2-piperidinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic organic compound with the molecular formula C7H14N2. This compound is part of the tetrahydropyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyridine with ammonia in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyridine: A precursor in the synthesis of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine.
2,3,4,5-Tetrahydropyridine: A structurally similar compound with different substituents.
2,4-Dimethyl-6-hydroxypyrimidine: Another heterocyclic compound with similar structural features.
Uniqueness
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is unique due to its specific substitution pattern and the presence of an amine group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
165383-78-8 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.2 g/mol |
IUPAC名 |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-6(2)9-7(8)4-5/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChIキー |
RRCBYANJUIVMJX-UHFFFAOYSA-N |
SMILES |
CC1CC(N=C(C1)N)C |
正規SMILES |
CC1CC(N=C(C1)N)C |
同義語 |
2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















